Biotin-DEVD-FMK is a compound that serves as a specific inhibitor of caspases, which are cysteine proteases that play crucial roles in apoptosis (programmed cell death). This compound combines biotin, a vitamin that is essential for various metabolic processes, with the DEVD sequence, which is recognized by caspase-3 and caspase-7, and the fluoromethyl ketone moiety (FMK), which covalently binds to the active site of these enzymes. The unique structure of Biotin-DEVD-FMK allows it to be utilized in various experimental settings to study apoptosis and caspase activity.
Biotin-DEVD-FMK is synthesized in laboratories and is not found naturally. It is derived from biotin, which is obtained from various food sources, including eggs, nuts, and certain vegetables. The synthesis of Biotin-DEVD-FMK typically involves solid-phase peptide synthesis techniques and various organic chemistry methods to ensure high purity and yield.
Biotin-DEVD-FMK can be classified as:
The synthesis of Biotin-DEVD-FMK involves several key steps:
The molecular structure of Biotin-DEVD-FMK can be described as follows:
The structural features include:
Biotin-DEVD-FMK primarily participates in covalent modification reactions with caspases. Upon binding to the active site cysteine, it inhibits the enzymatic activity of these proteases. The reaction can be summarized as follows:
The specificity of Biotin-DEVD-FMK for caspase-3 and -7 makes it a valuable tool for studying apoptosis.
Biotin-DEVD-FMK functions by irreversibly binding to the active site of caspases through its fluoromethyl ketone group. The mechanism can be outlined as follows:
This mechanism enables researchers to investigate apoptotic processes without interference from these specific caspases.
The compound's stability and reactivity make it suitable for various biological assays related to apoptosis research.
Biotin-DEVD-FMK has several scientific applications:
Biotin-DEVD-FMK is a specialized caspase inhibitor that serves as a vital molecular tool for investigating programmed cell death. This biotin-conjugated compound contains the DEVD tetrapeptide sequence that mimics caspase-3's natural cleavage recognition site, coupled to a fluoromethyl ketone (FMK) moiety that enables irreversible binding to the enzyme's catalytic site. The biotin tag facilitates subsequent detection or purification steps, enabling researchers to visualize caspase-3 activation dynamics within complex cellular environments [4] [10]. As an executioner caspase, caspase-3 occupies a terminal position in apoptotic cascades, making its selective inhibition a strategic approach for dissecting cell death pathways and potentially modulating pathological conditions involving excessive apoptosis [7] [8].
Biotin-DEVD-FMK functions through irreversible covalent modification of caspase-3's catalytic cysteine residue. The FMK group acts as an electrophilic "warhead" that forms a thioether bond with the nucleophilic thiol group (-SH) in caspase-3's active site pocket (Cys163). This covalent modification permanently inactivates the enzyme by blocking substrate access to the catalytic cleft. The DEVD peptide sequence serves as a recognition domain that confers initial binding specificity for caspase-3, while the biotin moiety remains available for streptavidin-based detection without interfering with inhibitory function [4] [8] [10].
This inhibition mechanism has been experimentally validated through multiple approaches. In studies using Iberian red deer oocytes subjected to transport stress, the non-biotinylated counterpart Z-DEVD-FMK significantly reduced caspase-3 activity (41.88% vs. 67.10% in controls), simultaneously decreasing early apoptosis (44.44% vs. 60%) and DNA fragmentation (57.83% vs. 74.62%). These biochemical changes translated to improved cellular viability, with live oocyte rates increasing from 20% to 41.48% following inhibitor treatment [1]. Similarly, in platelet storage studies, caspase-3 inhibition via Z-DEVD-FMK maintained platelet functionality during prolonged storage, as evidenced by significantly improved ristocetin-induced aggregation and von Willebrand factor binding capacity compared to untreated controls [2].
Table 1: Biochemical Effects of DEVD-Based Caspase-3 Inhibition
Cellular System | Caspase-3 Activity | Apoptosis Markers | Functional Outcomes |
---|---|---|---|
Iberian Red Deer Oocytes [1] | ↓ 41.88% (vs. 67.1% control) | DNA fragmentation ↓ 57.83% (vs. 74.62%); Early apoptosis ↓ 44.44% (vs. 60%) | Viable oocytes ↑ 41.48% (vs. 20%) |
Human Platelets [2] | Not directly measured | Phosphatidylserine exposure reduced | Ristocetin-induced aggregation ↑; vWF binding ↑ |
CCHFV-Infected Cells [8] | Cleavage of viral nucleoprotein prevented | Viral titers ↓ 80-90% | Host defense mechanism enhanced |
The exceptional selectivity of Biotin-DEVD-FMK for caspase-3 originates from precise molecular complementarity between the DEVD tetrapeptide and caspase-3's substrate-binding cleft. Caspase-3 contains four substrate-binding pockets (S4-S1) that preferentially accommodate specific amino acid residues. Structural analyses reveal that the aspartic acid residue at the P4 position (D⁴) engages with caspase-3's S4 pocket through electrostatic interactions with Arg64, Gln161, and Trp206. The glutamic acid at P3 (E³) forms hydrogen bonds with Ser205 in the S3 pocket, while the valine at P2 (V²) interacts hydrophobically with Tyr204 in the S2 pocket. The critical P1 aspartic acid (D¹) anchors into the S1 pocket, where it coordinates with Arg207, facilitating proper positioning of the FMK warhead near the catalytic cysteine [7] .
The structural requirement for aspartate at the P1 position is absolute among effector caspases, explaining why Biotin-DEVD-FMK shows cross-reactivity with caspase-7, which shares nearly identical substrate specificity. However, this structural specificity comes with limitations. Comprehensive selectivity profiling has demonstrated that DEVD-based inhibitors like Biotin-DEVD-FMK exhibit significant cross-reactivity with caspase-8 (extrinsic pathway initiator) and caspase-9 (intrinsic pathway initiator) when used at higher concentrations required for cellular efficacy. This occurs because the substrate-binding clefts of initiator caspases partially accommodate the DEVD sequence, especially in the S1 and S2 pockets, highlighting the challenge of achieving absolute caspase-3 specificity with tetrapeptide-based inhibitors .
Table 2: Structural Features Enabling DEVD Recognition by Caspase-3
Binding Pocket | Residue Preference | Key Interactions | Caspase-3 Residues Involved |
---|---|---|---|
S4 | Acidic (Asp/Glu) | Electrostatic | Arg64, Gln161, Trp206 |
S3 | Acidic (Asp/Glu) | Hydrogen bonding | Ser205, Arg207 |
S2 | Hydrophobic (Val) | Van der Waals | Tyr204, Trp214 |
S1 | Asp (Absolute requirement) | Salt bridges | Arg207, Gln161, Cys163 |
By irreversibly inhibiting caspase-3, Biotin-DEVD-FMK disrupts the proteolytic cascade that executes apoptotic cell dismantling. Caspase-3 activates numerous downstream effectors through limited proteolysis at specific DXXD motifs. A critical substrate is poly(ADP-ribose) polymerase (PARP), a DNA repair enzyme that caspase-3 cleaves into 24kDa and 89kDa fragments. PARP cleavage inactivates its DNA repair function while preventing energy depletion–mediated necrosis, thereby promoting controlled apoptotic dismantling [4] [8]. Biotin-DEVD-FMK treatment effectively blocks PARP cleavage, preserving its full-length 116kDa form and maintaining genomic integrity.
Beyond PARP, caspase-3 cleaves the Crimean-Congo hemorrhagic fever virus (CCHFV) nucleocapsid protein (NP) at a conserved DEVD site during infection. This cleavage produces a 30kDa fragment and significantly reduces viral titers by 80-90%, suggesting it represents a host defense mechanism. When caspase-3 is inhibited by DEVD-FMK or genetically ablated (in MCF-7 cells), NP cleavage is completely abolished, confirming caspase-3 dependence [8]. Additional key apoptotic effectors whose activation is prevented by Biotin-DEVD-FMK include:
The compound's ability to preserve cellular integrity through multi-target inhibition is demonstrated in oocyte studies, where DEVD-FMK treatment significantly reduced DNA fragmentation and improved maturation rates despite prolonged ovary transport. However, this protective effect did not extend to blastocyst development, indicating that caspase-3 inhibition preserves immediate cellular viability but cannot fully rescue developmental competence compromised by other stressors [1].
Table 3: Key Apoptotic Effectors Disrupted by Biotin-DEVD-FMK-Mediated Caspase-3 Inhibition
Downstream Effector | Biological Function | Consequence of Caspase-3 Cleavage | Inhibition Outcome |
---|---|---|---|
PARP | DNA repair, NAD⁺ metabolism | Inactivation; promotes energy conservation | Preserved DNA repair capacity [4] [8] |
CCHFV Nucleocapsid Protein | Viral replication & assembly | Generates 30kDa fragment; reduces viral load | ↓ 80-90% viral titer reduction [8] |
DFF45/ICAD | Inhibitor of CAD endonuclease | Releases CAD to fragment DNA | Prevents apoptotic DNA fragmentation [6] |
Gelsolin | Actin filament severing | Constitutively active fragment promotes blebbing | Suppresses membrane blebbing [4] |
Pro-Caspase-6 | Executioner caspase zymogen | Activation amplifies proteolytic cascade | Limits apoptotic amplification [7] |
CAS No.: 71031-15-7
CAS No.: 24622-61-5
CAS No.: 92219-95-9
CAS No.:
CAS No.:
CAS No.: 7362-34-7